molecular formula C7H6Br2ClN3 B3194094 1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine CAS No. 78867-38-6

1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine

Cat. No. B3194094
CAS RN: 78867-38-6
M. Wt: 327.40 g/mol
InChI Key: AKBXLEGARWENOM-UHFFFAOYSA-N
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Description

1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a heterocyclic organic compound that contains both nitrogen and chlorine atoms. It has a molecular formula of C8H5Br2ClN2 and a molecular weight of 324.4 g/mol.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine involves the inhibition of key enzymes and proteins that are essential for the survival and growth of cancer cells, fungi, and bacteria. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It also inhibits the activity of chitin synthase, an enzyme that is essential for the formation of the cell wall in fungi. In addition, it has been found to inhibit the activity of bacterial RNA polymerase, an enzyme that is essential for the transcription of genetic material in bacteria.
Biochemical and Physiological Effects:
1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine has been found to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of key enzymes and proteins that are essential for the survival and growth of cancer cells, fungi, and bacteria. Physiologically, it has been found to induce apoptosis or programmed cell death in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine in lab experiments include its ability to inhibit the growth of cancer cells, fungi, and bacteria. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is that it may exhibit cytotoxicity towards normal cells, leading to unwanted side effects.

Future Directions

There are several future directions for research on 1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine. One possible direction is to explore its potential as a therapeutic agent for the treatment of cancer, fungal, and bacterial infections. Another direction is to investigate its mechanism of action in more detail, with the aim of identifying new targets for drug development. Furthermore, future research could focus on developing new synthetic methods for this compound, with the aim of improving its yield and purity.

Scientific Research Applications

1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antifungal, and antibacterial properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It has also been found to be effective against fungal and bacterial infections.

properties

IUPAC Name

1,3-dibromo-6-chloro-2-methyl-5H-imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2ClN3/c1-4-7(8)13-6(12(4)9)3-2-5(10)11-13/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBXLEGARWENOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC=C(N2)Cl)N1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716465
Record name 1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine

CAS RN

78867-38-6
Record name 1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine
Reactant of Route 2
1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine
Reactant of Route 3
1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine
Reactant of Route 4
1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine
Reactant of Route 5
1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine
Reactant of Route 6
1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine

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